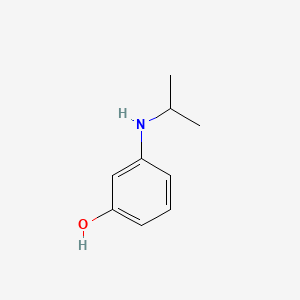

m-(Isopropylamino)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(propan-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZDFBTZXYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178034 | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23478-16-2 | |

| Record name | 3-[(1-Methylethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(isopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

m-(Isopropylamino)phenol CAS number 23478-16-2

An In-Depth Technical Guide to m-(Isopropylamino)phenol (CAS: 23478-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 23478-16-2, is an aromatic organic compound featuring a phenol ring substituted with an isopropylamino group at the meta position.[1] Its molecular structure combines the functionalities of a secondary amine and a phenol, making it a versatile intermediate in organic synthesis. While not a widely commercialized end-product itself, its structural motifs are of significant interest in medicinal chemistry and drug development. Phenolic compounds are integral to a vast number of pharmaceuticals, prized for their ability to engage in hydrogen bonding and other critical receptor interactions.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization, potential applications, and critical safety considerations.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound's structure, featuring both a hydrogen-bond-donating phenol and a basic amino group, dictates its solubility, reactivity, and potential for biological interactions.

Chemical Structure and Identifiers

-

IUPAC Name: 3-(propan-2-ylamino)phenol[1]

-

Synonyms: 3-(Isopropylamino)phenol, Phenol, 3-[(1-methylethyl)amino]-[4][7]

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties for this compound.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][6] |

| Monoisotopic Mass | 151.099714038 Da | [1] |

| XLogP3-AA (LogP) | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Polar Surface Area | 32.3 Ų | [1] |

| Form | Solid (predicted) | |

| Acidity (pKa) | Phenolic -OH ~10; Aminic N-H >10 | Inferred |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles, such as reductive amination. This approach offers high yields and good control over the final product.

Proposed Synthetic Pathway: Reductive Amination

The most direct conceptual pathway involves the reaction of 3-hydroxyacetophenone with isopropylamine under reductive conditions. This process first forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyacetophenone (1.0 eq) and methanol (10 mL/g of ketone).

-

Amine Addition: Add isopropylamine (1.2 eq) to the solution.[8]

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 1M HCl until the pH is neutral. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase in vacuo to yield the crude product. Purify via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, given the compound's polarity and non-volatility.[4][9]

Caption: Standard analytical workflow for the characterization of this compound by HPLC-UV.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the analysis of this compound.[4][9]

-

Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. An acidic modifier is crucial for good peak shape.[4]

-

A: Water with 0.1% Phosphoric Acid

-

B: Acetonitrile with 0.1% Phosphoric Acid

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of ~275 nm.

-

Method Validation: For quantitative analysis, a calibration curve should be generated using certified reference standards. System suitability parameters (e.g., peak asymmetry, theoretical plates) must be established.

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of phenolic compounds can be challenging due to their polarity and potential for thermal degradation. Derivatization is often employed to increase volatility and improve chromatographic performance.[10][11]

-

Derivatization: The phenolic hydroxyl group can be derivatized to form a less polar ether, for example, using diazomethane to form the methyl ether or pentafluorobenzyl bromide (PFBBr) to create a PFB ether, which is highly sensitive for Electron Capture Detection (ECD).[11]

-

Analysis: The derivatized sample is then analyzed on a standard non-polar capillary GC column (e.g., DB-5ms) coupled to a mass spectrometer for definitive identification based on fragmentation patterns.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. The phenol group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, while the meta-substituted amine provides a vector for further molecular elaboration and can influence the compound's acid-base properties and overall pharmacokinetics.[2][12]

-

Bioisosteric Replacement: In drug design, the phenol moiety is often a starting point. However, it can be prone to rapid Phase II metabolism (glucuronidation or sulfation), leading to poor bioavailability.[2] this compound can serve as a precursor for creating phenol bioisosteres designed to mitigate these metabolic liabilities while retaining biological activity.

-

Intermediate for Complex Molecules: This compound can be used in multi-step syntheses. The phenolic hydroxyl can be converted into an ether linkage (e.g., via Williamson ether synthesis), and the secondary amine can be acylated or used in further coupling reactions to build more complex drug candidates.[13] Its structure is reminiscent of components found in beta-blockers and other pharmacologically active agents.[14]

Metabolic and Toxicological Profile

Anticipated Metabolic Pathways

As a phenolic xenobiotic, this compound is expected to undergo extensive metabolism in vivo. The primary metabolic pathways for such compounds involve two phases:[15][16]

-

Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, this phase can involve oxidation reactions, such as aromatic hydroxylation (adding another -OH group to the ring) or N-dealkylation of the isopropyl group.[15]

-

Phase II Metabolism: The phenolic hydroxyl group is a prime target for conjugation reactions. This involves enzymatic attachment of polar molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.[16]

Understanding these pathways is critical for drug development professionals, as metabolism directly impacts a compound's half-life, bioavailability, and potential for generating active or toxic metabolites.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Hazard Classifications: Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3.[1]

Safe Handling, Storage, and Disposal

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[17]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal.

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the environment.

Conclusion

This compound (CAS 23478-16-2) is a substituted phenol with significant potential as a chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds. Its combination of a reactive phenol and a secondary amine group provides multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, analytical behavior, and toxicological profile is essential for its safe and effective use in a research and development setting. While its direct applications are not broadly defined, its value as a foundational scaffold for building more complex, biologically active molecules is clear, making it a compound of continued interest for synthetic and medicinal chemists.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90115, this compound. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

-

SIELC Technologies. (2018). This compound. Available at: [Link]

-

ChemSynthesis. (n.d.). 2-(isopropylamino)phenol. Available at: [Link]

-

We K, et al. (2024). Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. Metabolites. Available at: [Link]

- Google Patents. (1984). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.

- Safety Data Sheet for Phenol. (n.d.). (This reference provides general safety protocols for phenols).

-

PubChemLite. (n.d.). O-(2-(isopropylamino)propyl)phenol hydrochloride. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. Available at: [Link]

-

Wang, H., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), E4637-E4646. Available at: [Link]

-

University of California, Riverside EH&S. (n.d.). Safe Use of Phenol. Available at: [Link]

-

Arch Pharm (Weinheim). (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

-

Wikipedia. (n.d.). Phenol. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Toxicological Profile for Phenol. In Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

-

Neilson, A. P., et al. (2017). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. The Journal of Nutrition, 147(1), 1-13. Available at: [Link]

-

Wikipedia. (n.d.). Isopropylamine. Available at: [Link]

-

Liu, B., et al. (2023). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Pharmacological Research, 194, 106812. Available at: [Link]

-

Ortiz-Ospina, E., et al. (2022). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Microbiology Spectrum, 10(4), e00949-22. Available at: [Link]

-

U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Available at: [Link]

-

Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Available at: [Link]

-

Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7539-7561. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-isopropyl phenol. Available at: [Link]

-

PubMed. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 996, Phenol. Available at: [Link]

-

MDPI. (2023). Chemical Characterization and Determination of the Antioxidant Properties of Phenolic Compounds in Three Scutellaria sp. Plants Grown in Colombia. Molecules. Available at: [Link]

Sources

- 1. This compound | C9H13NO | CID 90115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | 23478-16-2 [chemicalbook.com]

- 6. This compound CAS#: 23478-16-2 [m.chemicalbook.com]

- 7. This compound | 23478-16-2 [amp.chemicalbook.com]

- 8. Isopropylamine - Wikipedia [en.wikipedia.org]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. epa.gov [epa.gov]

- 12. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol - Google Patents [patents.google.com]

- 15. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ehs.ucr.edu [ehs.ucr.edu]

An In-Depth Technical Guide to m-(Isopropylamino)phenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of m-(Isopropylamino)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-(isopropylamino)phenol, is an aromatic organic compound featuring a phenol ring substituted with an isopropylamino group at the meta position. Its structural attributes make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key building block for a number of beta-blockers used in the treatment of cardiovascular diseases.[1][2][3] Understanding the nuanced physicochemical properties and reactivity of this intermediate is paramount for process optimization, impurity profiling, and the development of robust and scalable synthetic routes in the pharmaceutical industry.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various chemical transformations and analytical procedures. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(propan-2-ylamino)phenol | [4] |

| CAS Number | 23478-16-2 | [4] |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4][5] |

| Melting Point | 77-78 °C (for the related 3-(phenylamino)phenol) | [6] |

| Boiling Point | Data not readily available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol. | [7][8] |

| pKa | Phenols typically have a pKa around 10. The amino group will also have a pKa. Specific experimental values for this compound are not readily available in the searched literature but can be estimated based on related structures. | [9][10][11] |

| Appearance | Can range from a white to gray or brown powder or crystalline solid. | [7] |

Note: Experimental values for some properties of this compound are not widely published. Data for closely related compounds are provided for reference where applicable.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be approached through several synthetic strategies. A common and logical method involves the reductive amination of 3-aminophenol with acetone.

Synthesis via Reductive Amination

Reaction Principle: Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of a carbonyl compound (in this case, acetone) with an amine (3-aminophenol) to form an intermediate imine, which is then reduced in situ to the desired amine.[12][13][14][15] This one-pot procedure is often preferred due to its efficiency and the avoidance of over-alkylation, a common side reaction in direct alkylation of amines.[16]

Visualizing the Workflow: Reductive Amination

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination of 3-Aminophenol

This is a generalized protocol based on established chemical principles. Specific reaction conditions may require optimization.

-

Reaction Setup: To a solution of 3-aminophenol in a suitable solvent (e.g., methanol or dichloromethane), add acetone.

-

Imine Formation: The mixture is stirred, often in the presence of a mild acid catalyst, to facilitate the formation of the imine intermediate. This step may be monitored by techniques like TLC or in-line FTIR.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[15][16] These reagents are selective for the reduction of the imine in the presence of the ketone.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is worked up, which may involve extraction and washing. Purification is typically achieved by column chromatography or recrystallization to yield pure this compound.

Another potential synthetic route involves the direct amination of resorcinol with isopropylamine, often under high temperature and pressure, and in the presence of a catalyst.[7][8][17][18]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the secondary amino group.

-

Aromatic Ring: The hydroxyl and amino groups are both activating, ortho-, para-directing groups, which increase the electron density of the benzene ring and make it more susceptible to electrophilic aromatic substitution.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Secondary Amino Group: The amino group is basic and can be protonated. It can also participate in nucleophilic reactions and can be further alkylated or acylated.

Analytical Characterization: A Spectroscopic and Chromatographic Approach

Robust analytical methods are essential for confirming the identity and purity of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase method is typically employed.

Visualizing the Workflow: HPLC Analysis

Caption: A simplified workflow for the HPLC analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC

-

Column: A C18 reverse-phase column is suitable for this analysis.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance is commonly used.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the N-H and O-H groups. The aromatic protons will typically appear as multiplets in the aromatic region (around 6.0-7.5 ppm). The N-H and O-H protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[6][19][20]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 100-160 ppm), with the carbon attached to the oxygen appearing at the most downfield position. The carbons of the isopropyl group will appear in the upfield aliphatic region.[6]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[21][22][23][24][25] Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.

-

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C aromatic ring stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1200-1260 cm⁻¹ region.

-

C-N stretch: A moderate absorption in the 1250-1350 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at m/z 151. Common fragmentation patterns for phenols and amines can be anticipated.[26][27][28][29][30][31] For phenols, loss of CO (28 Da) is a characteristic fragmentation. For amines, alpha-cleavage is a common fragmentation pathway.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2][3][32] These drugs are widely prescribed for the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The isopropylamino group is a common pharmacophore in many beta-blockers, and the phenolic hydroxyl group provides a convenient handle for further chemical modification to build the final drug molecule.

Safety and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[2][12]

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on the known toxicology of phenols and aromatic amines, it can be inferred that it may have potential for systemic toxicity upon prolonged or repeated exposure.[33][34][35][36] In vitro and in vivo toxicological assessments would be necessary for a complete risk profile.

Conclusion

This compound is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly beta-blockers. A thorough understanding of its physicochemical properties, reactivity, and analytical profile is essential for chemists and engineers involved in the development and manufacturing of these life-saving medicines. This guide provides a foundational understanding to aid in the effective and safe utilization of this important compound.

References

Sources

- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmedchem.com [jmedchem.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. This compound | C9H13NO | CID 90115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Propylamino)phenol | C9H13NO | CID 12950423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jst-ud.vn [jst-ud.vn]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 18. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 25. journals.agh.edu.pl [journals.agh.edu.pl]

- 26. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. MS and MS/MS Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Comparative cytotoxicity of phenols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. taylorandfrancis.com [taylorandfrancis.com]

m-(Isopropylamino)phenol molecular structure and formula

An In-Depth Technical Guide to 3-(Isopropylamino)phenol

This guide provides a comprehensive technical overview of 3-(Isopropylamino)phenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and reactivity.

Chemical Identity and Molecular Structure

3-(Isopropylamino)phenol, also known as m-(Isopropylamino)phenol, is a disubstituted aromatic compound featuring a hydroxyl (-OH) group and a secondary isopropylamino (-NHCH(CH₃)₂) group attached to a benzene ring in a meta (1,3) arrangement.

-

IUPAC Name : 3-(propan-2-ylamino)phenol[1]

-

Molecular Weight : 151.21 g/mol [3]

-

Synonyms : 3-(Isopropylamino)phenol, 3-[(1-Methylethyl)amino]phenol, m-(isopropyl-amino)phenol[2]

The structural arrangement of the electron-donating hydroxyl and amino groups on the aromatic ring dictates the molecule's chemical behavior, particularly its nucleophilicity and reactivity in electrophilic aromatic substitution.

Molecular Structure Diagram

Caption: Molecular structure of 3-(Isopropylamino)phenol.

Physicochemical Properties

The physical properties of 3-(Isopropylamino)phenol are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | Yellow to brown liquid or solid | [4] |

| Boiling Point | 286.8 °C at 760 mmHg | [2] |

| Flash Point | 133.3 °C | [2] |

| Density | 1.074 g/cm³ | [2] |

| Refractive Index | 1.582 | [2] |

| Solubility | Moderately soluble in water due to hydrogen bonding capabilities. Soluble in alcohol. | [4][5] |

Synthesis and Reactivity

Common Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing 3-(Isopropylamino)phenol is the reductive amination of 3-aminophenol with acetone. This two-step, one-pot reaction is favored for its high atom economy and straightforward execution.

Causality of Experimental Choices:

-

Starting Materials : 3-Aminophenol is selected as the aromatic core, providing the essential phenol group and a primary amine for modification. Acetone serves as the source for the isopropyl group.

-

Reaction Environment : The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which effectively dissolves the reactants and the reducing agent.

-

Reducing Agent : Sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild and selective reagent, capable of reducing the intermediate imine (Schiff base) without affecting the aromatic ring or the hydroxyl group. Its ease of handling compared to more pyrophoric hydrides makes it ideal for standard laboratory settings.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 3-aminophenol (1.0 eq) and methanol. Stir until the solid is fully dissolved.

-

Imine Formation : Add acetone (1.1 eq) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

-

Reduction : The flask is cooled in an ice bath to control the exothermic reaction. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.

-

Quenching and Workup : After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is then carefully quenched by the slow addition of water.

-

Extraction : The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 3-(Isopropylamino)phenol.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Chemical Reactivity

The reactivity of 3-(Isopropylamino)phenol is dominated by the two powerful electron-donating groups on the aromatic ring.[6]

-

Electrophilic Aromatic Substitution (SₑAr) : The hydroxyl and amino groups are strong activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves.[6] This makes the 2, 4, and 6 positions of the ring highly nucleophilic and susceptible to reactions like halogenation, nitration, and sulfonation, often under mild conditions.[6] The synergistic activation can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.[6]

-

Phenolic Reactivity : The hydroxyl group behaves as a typical phenol. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile for O-alkylation or O-acylation reactions (e.g., Williamson ether synthesis).

-

Amine Reactivity : The secondary amine is basic and nucleophilic. It readily forms salts with acids and can undergo N-alkylation, N-acylation, and other standard amine reactions.

Applications in Research and Development

3-(Isopropylamino)phenol is not typically an end-product but rather a valuable building block in multi-step syntheses. Its bifunctional nature—possessing both a nucleophilic amine and a modifiable phenol—makes it a versatile intermediate in the production of:

-

Pharmaceuticals : As a scaffold for building more complex molecules with potential biological activity.

-

Agrochemicals : Used in the synthesis of certain classes of herbicides and pesticides.

-

Dyes and Pigments : The substituted aminophenol structure is a common feature in various classes of dyes.

Safety and Handling

According to GHS classifications, 3-(Isopropylamino)phenol is considered harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling : Avoid breathing vapor or dust.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[7]

-

First Aid : In case of skin contact, wash immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[7] If swallowed, call a poison center or doctor immediately.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

This guide serves as a foundational document for understanding the core technical aspects of 3-(Isopropylamino)phenol. For specific applications, further empirical process development and optimization are always required.

References

-

3-isopropyl phenol, 618-45-1. The Good Scents Company. [Link]

-

3-(Propylamino)phenol | C9H13NO. PubChem, National Institutes of Health. [Link]

-

3-Isopropylphenol. Szabo-Scandic. [Link]

-

3-Isopropylphenol | C9H12O. PubChem, National Institutes of Health. [Link]

-

Physical Properties of Phenol. Chemistry LibreTexts. [Link]

-

2-(isopropylamino)phenol. ChemSynthesis. [Link]

-

This compound | C9H13NO. PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound | C9H13NO | CID 90115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Propylamino)phenol | C9H13NO | CID 12950423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of m-(Isopropylamino)phenol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of m-(Isopropylamino)phenol, a key intermediate in various synthetic pathways. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, outlines robust experimental methodologies for its determination, and details the analytical techniques required for accurate quantification. By synthesizing theoretical knowledge with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively characterize and utilize this compound in their work. We will explore the physicochemical properties of the molecule, delve into the thermodynamics of dissolution, and provide step-by-step guidance on establishing a comprehensive solubility profile.

Introduction: The Significance of Solubility in the Scientific Lifecycle of this compound

This compound, with the chemical identifier CAS number 23478-16-2, is an aromatic compound featuring both a secondary amine and a phenolic hydroxyl group.[1] This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The solubility of this intermediate is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in various solvent systems is paramount for process optimization, ensuring reproducibility, and for the successful development of downstream applications.

This guide is structured to empower the researcher with the fundamental knowledge and practical tools necessary to approach the solubility determination of this compound with scientific rigor. We will begin by examining the intrinsic properties of the molecule that govern its solubility, followed by a deep dive into the theoretical underpinnings of the dissolution process. The core of this document is dedicated to detailed experimental protocols and analytical methodologies, providing a self-validating system for generating reliable solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | 3-(propan-2-ylamino)phenol | [1] |

| CAS Number | 23478-16-2 | [1] |

| Physical Description | While specific data is limited, related phenols are often crystalline solids at room temperature.[1] | |

| pKa | Not experimentally determined. The presence of a phenolic hydroxyl group (typically with a pKa around 10) and a secondary amine (with a pKa for the conjugate acid around 11) suggests amphoteric behavior. | |

| LogP (calculated) | 1.4 - 2.4 | [1] |

The calculated LogP value suggests a moderate lipophilicity, indicating that this compound will exhibit solubility in both polar and non-polar organic solvents, with limited solubility in water. The presence of both a hydrogen bond donor (hydroxyl and amine groups) and acceptor (hydroxyl and amine groups) will significantly influence its interactions with protic and aprotic solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The phenolic hydroxyl group and the secondary amine are capable of both donating and accepting hydrogen bonds, making interactions with protic solvents like water and alcohols particularly significant.[5][6][7][8][9]

-

Dipole-Dipole Interactions: The polar nature of the C-O and C-N bonds creates a molecular dipole, allowing for dipole-dipole interactions with polar solvents.[10][11][12][13][14]

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the isopropyl group contribute to van der Waals forces, which will be the primary mode of interaction with non-polar solvents.[15]

Effect of Solvent Polarity

The solubility of this compound will vary significantly with the polarity of the solvent.[3][16]

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl and amine groups of the solute. However, the non-polar aromatic ring and isopropyl group can limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. They are generally good solvents for compounds like this compound.

-

Non-Polar Solvents (e.g., hexane, toluene): Solubility in these solvents will be primarily driven by van der Waals forces and will likely be lower than in polar solvents.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility:

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a numerical estimate of the cohesive energy density of a substance.[17][18][19][20][21] Solvents and solutes with similar solubility parameters are more likely to be miscible.

-

UNIFAC Group Contribution Model: This semi-empirical model predicts activity coefficients based on the functional groups present in the molecules of a mixture, which can then be used to calculate solubility.[22][23][24][25][26]

-

Kamlet-Taft Solvatochromic Parameters: These parameters quantify a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*), offering a more nuanced understanding of solvent-solute interactions.[27][28][29][30][31]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of m-aminophenol with acetone.[20][21][28][32] This one-pot reaction is widely used for the formation of secondary amines.

Reaction Scheme:

m-Aminophenol + Acetone --(Reducing Agent)--> this compound

Key Reagents and Rationale:

-

m-Aminophenol: The starting material containing the desired phenol group and a primary amine for reaction.

-

Acetone: The carbonyl compound that will form an intermediate imine with the primary amine of m-aminophenol.

-

Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it will selectively reduce the imine in the presence of the ketone.[32]

-

Solvent: A protic solvent like methanol or ethanol is suitable for this reaction.

Experimental Workflow for Synthesis:

Caption: Proposed synthesis workflow for this compound.

Experimental Determination of Solubility

The equilibrium solubility of this compound should be determined using the widely accepted shake-flask method.[3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Shake-Flask Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Experimental Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

HPLC-UV Method Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to generate a calibration curve. The concentration of the unknown samples can then be determined by interpolation from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Logical Relationship Diagram for Solubility Factors:

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

-

Hildebrand, J. H. (1936). The Solubility of Non-Electrolytes. Reinhold Publishing Corporation. [Link]

-

Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887. [Link]

-

LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90115, this compound. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Reductive amination. In Wikipedia. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Cool.gr. (n.d.). Part 2 - The Hildebrand Solubility Parameter. [Link]

-

Khan Academy. (n.d.). The common-ion effect. [Link]

-

Wikipedia. (2023, December 22). Common-ion effect. In Wikipedia. [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Link]

-

Al-Mulla, D. A., & Al-Assadi, M. J. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17769. [Link]

-

Grokipedia. (n.d.). Hildebrand solubility parameter. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Chemistry For Everyone. (2025, November 30). How Can Dipole Forces Explain Solubility Differences? [YouTube video]. [Link]

-

Allen Overseas. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of pharmaceutical sciences, 69(8), 912–922. [Link]

-

LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]

-

Hallett, J. P., Li, C., & Eckert, C. A. (2007). Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines. Journal of Chemical & Engineering Data, 52(6), 2568–2571. [Link]

-

The Physics Classroom. (n.d.). Solubility and the Common Ion Effect: Chemistry Tutorial. [Link]

-

ChemTalk. (n.d.). Common Ion Effect. [Link]

-

ResearchGate. (n.d.). Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? [Link]

-

Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

AP Chemistry. (n.d.). 7.12 Common-Ion Effect. [Link]

-

Solubility of Things. (n.d.). Dipole-Dipole Interactions. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Welton, T., & Smith, G. D. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2249. [Link]

-

University of Manchester. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility? [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Wikipedia. (2024, January 12). Cosolvent. In Wikipedia. [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Jessop, P. G., et al. (2015). Solvatochromic parameters for solvents of interest in green chemistry. Green Chemistry, 17(5), 2651–2663. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

-

Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

nz science class online. (n.d.). 5. Polarity and Solubility. [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [YouTube video]. [Link]

-

Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. [Link]

-

Housing Innovations. (2024, October 21). Dipole Dipole Interaction. [Link]

-

ResearchGate. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

-

Slideshare. (n.d.). Co-solvency. [Link]

-

Jack Westin. (n.d.). Dipole Dipole Interactions - Liquid Phase Intermolecular Forces - MCAT Content. [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

Chemistry For Everyone. (2025, June 12). How Does Dipole Moment Affect Solubility? [YouTube video]. [Link]

-

Wikipedia. (2023, December 1). UNIFAC. In Wikipedia. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 4. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Dipole Dipole Interaction - Housing Innovations [dev.housing.arizona.edu]

- 13. jackwestin.com [jackwestin.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 16. reddit.com [reddit.com]

- 17. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 18. Solubility Parameters-- [cool.culturalheritage.org]

- 19. grokipedia.com [grokipedia.com]

- 20. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 21. researchgate.net [researchgate.net]

- 22. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aidic.it [aidic.it]

- 24. researchgate.net [researchgate.net]

- 25. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. UNIFAC - Wikipedia [en.wikipedia.org]

- 27. goldbook.iupac.org [goldbook.iupac.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Solvatochromic parameters for solvents of interest in green chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to m-(Isopropylamino)phenol: Safety, Handling, and Emergency Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety profile and handling requirements for m-(Isopropylamino)phenol (CAS No. 23478-16-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of laboratory safety for phenolic compounds to offer a comprehensive risk management framework. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this chemical intermediate.

Section 1: Core Hazard Profile and Regulatory Information

This compound is a substituted phenol that requires careful handling due to its irritant properties and potential for toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its primary hazards.

GHS Classification Summary

The known hazards of this compound are summarized below, based on notifications to the European Chemicals Agency (ECHA).[1]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem's Laboratory Chemical Safety Summary (LCSS).[1]

Section 2: Toxicological and Physicochemical Profile

Understanding the causality behind the GHS classifications requires an examination of the compound's properties and the toxicological profile of its parent structure, phenol.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23478-16-2 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | 3-(propan-2-ylamino)phenol | [1] |

Toxicological Insights: An Evidence-Based Approach

While comprehensive toxicological studies specifically for this compound are not widely published, its structure as a phenol derivative provides a strong basis for predicting its biological activity. Phenol itself is a well-documented toxicant, known for being corrosive, a systemic toxin, and readily absorbed through the skin.[3][4][5][6]

-

Dermal and Ocular Hazard: The irritant nature of this compound is consistent with the known effects of phenols, which can cause severe skin burns and eye damage.[1][4][7] Phenol can also have an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying decontamination and increasing absorption.[8] Therefore, any skin contact should be treated as a significant exposure.

-

Oral Toxicity: The classification "Harmful if swallowed" indicates that ingestion of even small quantities can lead to adverse health effects.[1] Systemic effects following ingestion of phenolic compounds can include gastrointestinal irritation, and in severe cases, effects on the central nervous system, liver, and kidneys.[5][6]

-

Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols.[1] The respiratory irritation warning suggests that the compound can irritate the mucous membranes of the nose, throat, and lungs.[9]

Section 3: Risk Mitigation: A Hierarchy of Controls

Effective management of chemical hazards relies on a multi-layered approach, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][8] The hood sash should be kept as low as possible.

-

Ventilation: The laboratory must be well-ventilated to keep airborne concentrations below any applicable exposure limits.[3][10]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) in any area where the compound is handled.[3][4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific hazards.

Caption: Small Spill (<1L) Response Workflow.

Section 6: Storage and Waste Management

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3][4]Keep the container tightly closed. Store in secondary containment.

-

Waste Disposal: All waste containing this compound, including contaminated absorbents and PPE, must be collected in a sealed, properly labeled hazardous waste container. [3]Disposal must be handled through your institution's Environmental Health & Safety (EHS) office in accordance with local and national regulations.

References

-

ICSC 0480 - N-ETHYLMORPHOLINE. Inchem.org. [Link]

- Standard Operating Procedures (Phenol). Source document from a university's Environmental Health & Safety department.

-

This compound | C9H13NO | CID 90115. PubChem, National Institutes of Health. [Link]

-

N-Ethylmorpholine - IDLH. NIOSH, Centers for Disease Control and Prevention. [Link]

- Phenol Laboratory Safety Guidelines.

-

Phenol SOP. Texas Woman's University. [Link]

- Safety D

-

Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Phenol Safety Data Sheet. Deepak Phenolics Ltd. [Link]

-

Phenol: toxicological overview. GOV.UK. [Link]

-

SAFETY DATA SHEET - Phenol detached crystals. Fisher Scientific. [Link]

-

Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Phenol. U.S. Environmental Protection Agency (EPA). [Link]

-

Safety Data Sheet: Phenol. Carl ROTH. [Link]

Sources

- 1. This compound | C9H13NO | CID 90115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23478-16-2 [chemicalbook.com]

- 3. fau.edu [fau.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. gov.uk [gov.uk]

- 6. epa.gov [epa.gov]

- 7. fishersci.com [fishersci.com]

- 8. twu.edu [twu.edu]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl and Amino Groups in m-(Isopropylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of m-(Isopropylamino)phenol, a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. The document elucidates the distinct and competitive reactivity of the hydroxyl (-OH) and the secondary amino (-NH-iPr) groups. We explore the underlying electronic and steric factors that govern reaction selectivity, including a detailed discussion on how reaction conditions such as pH, solvent, and choice of electrophile can be manipulated to favor either O-substitution or N-substitution. This guide presents field-proven insights, step-by-step experimental protocols for key transformations, and data-driven strategies for achieving chemoselectivity, serving as an essential resource for professionals engaged in the synthesis and development of novel chemical entities.

Introduction to this compound

This compound is an aromatic compound featuring both a hydroxyl group and a secondary isopropylamino group positioned meta to each other on a benzene ring. This unique arrangement of electron-donating groups dictates its chemical behavior and makes it a versatile intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

A clear understanding of the molecule's fundamental properties is crucial before delving into its reactivity.

| Property | Value | Source |

| IUPAC Name | 3-(propan-2-ylamino)phenol | [1] |

| CAS Number | 23478-16-2 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

The presence of both a phenolic hydroxyl group and a basic amino group imparts amphoteric characteristics to the molecule, allowing it to react with both acids and bases. The isopropyl group introduces steric bulk around the nitrogen atom, which can influence the accessibility and reactivity of the amino group.

The Electronic and Steric Landscape

The reactivity of this compound is fundamentally governed by the interplay of electronic effects from the -OH and -NH-iPr substituents and the steric hindrance from the isopropyl moiety.

-

Electronic Effects : Both the hydroxyl and amino groups are powerful activating, ortho-, para-directing groups due to the resonance effect (+R), where the lone pairs on the oxygen and nitrogen atoms donate electron density to the aromatic ring.[3][4][5] This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic aromatic substitution.[6][7] The positions ortho and para to each group (C2, C4, C6 relative to -OH; C2, C4, C6 relative to -NH-iPr) are particularly electron-rich.

-

Steric Hindrance : The bulky isopropyl group attached to the nitrogen atom sterically shields the amino group to some extent, which can make it a less accessible nucleophile compared to the hydroxyl group under certain conditions.

Caption: Predominant species of this compound at different pH values.

Strategies for Selective Substitution

| Target | Favored Reaction | Reagents & Conditions | Rationale |

| O-Alkylation | Williamson Ether Synthesis | 1. Strong Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Base deprotonates the phenol to the highly nucleophilic phenoxide, which outcompetes the neutral amine. [8][9] |

| N-Acylation | Amidation | Acyl Chloride (RCOCl) in a neutral or slightly basic (pyridine) medium | The amino group is inherently more nucleophilic than the hydroxyl group in its neutral state. [10][11][12] |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH₄ | This reaction is specific to the amino group, forming an iminium intermediate that is then reduced. [9][13] |

| O-Acylation | Esterification | Acyl Chloride, Strong Base (e.g., aq. NaOH) | Strong base ensures the formation of the phenoxide, directing the acylation to the oxygen atom. [14] |

Protecting Group Strategies

When reaction conditions cannot provide sufficient selectivity, a protecting group strategy is employed. For instance, to achieve selective O-alkylation without any risk of N-alkylation, the amino group can be temporarily protected. [9][13] Example Workflow: Selective O-Alkylation via N-Protection

-

Protection: React the aminophenol with benzaldehyde to form a Schiff base (imine), protecting the amino group. [9][13]2. O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate using a base (K₂CO₃) and an alkyl halide. [9]3. Deprotection: Hydrolyze the imine with aqueous acid (e.g., HCl) to regenerate the free amino group, yielding the pure O-alkylated product. [9][13]

Caption: Workflow for selective O-alkylation using a protecting group strategy.

Analytical Characterization

Confirming the outcome of a selective reaction is critical. A combination of spectroscopic methods is typically used:

-

¹H NMR Spectroscopy: Can distinguish between N- and O-substituted products. For example, in acylation, the formation of an amide (N-Ac) will show a characteristic NH proton signal, while an ester (O-Ac) will not. The chemical shifts of aromatic protons will also change depending on which group has been modified. [15][16][17]* IR Spectroscopy: Provides clear evidence of functional group transformations. Amide formation is indicated by a strong C=O stretch around 1650-1680 cm⁻¹ and an N-H bend. Ester formation shows a C=O stretch at a higher frequency, typically 1735-1750 cm⁻¹.

-

Mass Spectrometry: Confirms the molecular weight of the product and can provide structural information through fragmentation patterns. [18]

Conclusion

The reactivity of this compound is a nuanced interplay of the nucleophilic and electronic properties of its hydroxyl and amino functional groups. Mastery over reaction outcomes hinges on the strategic control of reaction parameters, primarily pH. By modulating the conditions to selectively activate or deactivate one functional group over the other, chemists can achieve high yields of either O-substituted or N-substituted products. For cases requiring unambiguous selectivity, protecting group strategies offer a robust and reliable alternative. This guide provides the foundational principles and practical methodologies necessary for researchers and drug development professionals to effectively utilize this compound as a key building block in complex organic synthesis.

References

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. [Link]

-

Reactions of Phenol. (2024). Save My Exams. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

-

How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? (2024). Toppr. [Link]

-

Directing Effects of Hydroxyl Group in Phenol Reactions. (n.d.). Sparkl. [Link]

-

Selective alkylation of aminophenols. (2010). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

- An environment-friendly process for selective acylation of aminophenol. (2023).

-

Phenol ether. (n.d.). Wikipedia. [Link]

-

Williamson Ether Synthesis. (n.d.). Name-Reaction.com. [Link]

-

17.10: Reactions of Phenols. (2021). Chemistry LibreTexts. [Link]

-

Phenol. (2024). Britannica. [Link]

-

Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. [Link]

-

Selective alkylation of the amino group of aminophenols. (2021). ResearchGate. [Link]

-

24.8: Reactions of Arylamines. (2022). Chemistry LibreTexts. [Link]

-

Aniline. (2024). GeeksforGeeks. [Link]

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]

-

Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

-

Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

-

N-alkylation of aminophenols. (2023). Reddit. [Link]

-

Computational studies on the IR and NMR spectra of 2-aminophenol. (2015). ResearchGate. [Link]

-

Schotten Baumann Reaction. (2019). BYJU'S. [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]

-

Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020). Arabian Journal of Chemistry. [Link]

- Process for the preparation of N-acylated aminophenols. (1994).

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. [Link]

-

2-Aminophenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002). Journal of the American Chemical Society. [Link]

-

Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (2007). Journal of Computational Chemistry. [Link]

-

This compound. (2018). SIELC Technologies. [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Dergipark. [Link]

-

O-(2-(isopropylamino)propyl)phenol hydrochloride. (n.d.). PubChemLite. [Link]

-

Chemical Properties - Phenols. (n.d.). CK-12 Foundation. [Link]

Sources